molecular formula C14H22N4O4 B10914786 1-(2,6-dimethylmorpholin-4-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(2,6-dimethylmorpholin-4-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10914786
M. Wt: 310.35 g/mol
InChI Key: HIARTZWIZXXOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring, a pyrazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives.

    Nitration: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Morpholine Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.

    Final Coupling: The final step involves coupling the pyrazole and morpholine derivatives through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated precursors, bases like potassium carbonate.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products:

    Reduction of the Nitro Group: Produces the corresponding amine.

    Substitution Reactions: Can yield various substituted morpholine derivatives.

    Condensation Reactions: Forms complex organic frameworks.

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    1-(2,6-DIMETHYLMORPHOLINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but lacks the 3,5-dimethyl groups on the pyrazole ring.

    1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but lacks the nitro group.

Uniqueness: 1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both the nitro group and the dimethyl substitutions on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-(2,6-DIMETHYLMORPHOLINO)-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C14H22N4O4/c1-9-7-16(8-10(2)22-9)13(19)5-6-17-12(4)14(18(20)21)11(3)15-17/h9-10H,5-8H2,1-4H3

InChI Key

HIARTZWIZXXOSR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.